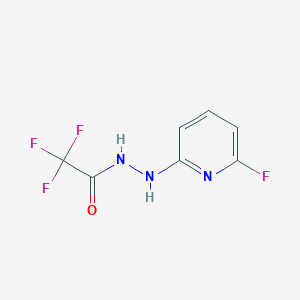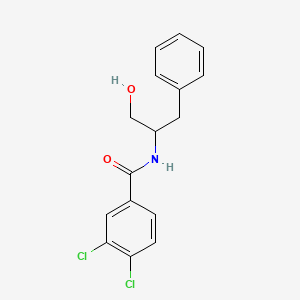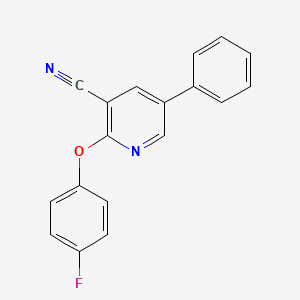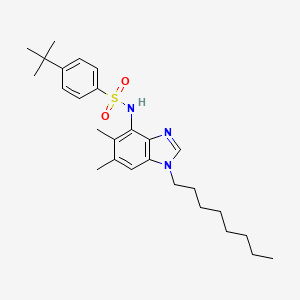![molecular formula C18H26N2OS B3128655 methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether CAS No. 338965-98-3](/img/structure/B3128655.png)
methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether
Übersicht
Beschreibung
Methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether, also known as MRS2179, is a selective antagonist for P2Y1 and P2Y12 receptors. It is a chemical compound that is widely used in scientific research due to its unique properties.
Wirkmechanismus
Methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether is a selective antagonist for P2Y1 and P2Y12 receptors. It binds to the receptors and prevents the activation of downstream signaling pathways. The P2Y1 receptor is involved in platelet activation and aggregation, while the P2Y12 receptor is involved in platelet aggregation and thrombus formation. By blocking these receptors, methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether inhibits platelet activation and reduces the risk of thrombosis.
Biochemical and Physiological Effects:
methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether has been shown to have several biochemical and physiological effects. It inhibits platelet aggregation and reduces the risk of thrombosis. It also reduces the release of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether has been shown to have a protective effect on the heart and lungs in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether has several advantages for lab experiments. It is a highly specific antagonist for P2Y1 and P2Y12 receptors, which makes it ideal for studying the role of these receptors in various physiological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, the use of methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether in lab experiments is limited by its solubility in aqueous solutions. It is also sensitive to light and air, which can affect its stability.
Zukünftige Richtungen
There are several future directions for the use of methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether in scientific research. One area of interest is the development of new P2Y1 and P2Y12 receptor antagonists for the treatment of thrombosis and other cardiovascular diseases. Another area of interest is the study of the role of P2Y1 and P2Y12 receptors in other physiological processes, such as inflammation and pain. The use of methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether in combination with other drugs and therapies is also an area of interest for future research.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether is widely used in scientific research to study the role of P2Y1 and P2Y12 receptors in various physiological processes. It is used to investigate the signaling pathways involved in platelet activation, thrombosis, and hemostasis. methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether is also used to study the effects of P2Y1 and P2Y12 receptor antagonists in various disease models, including stroke, myocardial infarction, and pulmonary hypertension.
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-1-methyl-4,5-dipropylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OS/c1-5-7-16-17(8-6-2)20(3)18(19-16)22-13-14-9-11-15(21-4)12-10-14/h9-12H,5-8,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMVPYRGUQVVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N(C(=N1)SCC2=CC=C(C=C2)OC)C)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Benzyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B3128572.png)


![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)propanamide](/img/structure/B3128593.png)


![2-[(2-Methoxyphenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3128615.png)

![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B3128633.png)
![Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate](/img/structure/B3128637.png)

![ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate](/img/structure/B3128659.png)
![2-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3128664.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfinyl]acetamide](/img/structure/B3128671.png)